molecular formula C17H16F2N2O2 B6538943 N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide CAS No. 1060310-10-2

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide

Cat. No.: B6538943
CAS No.: 1060310-10-2
M. Wt: 318.32 g/mol
InChI Key: MNSKBAVUFVCKIM-UHFFFAOYSA-N
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Description

N-{4-[(Dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide is a benzamide derivative characterized by a 3,4-difluorobenzamide core substituted with a dimethylcarbamoyl-methylphenyl group. The dimethylcarbamoyl moiety may enhance solubility or modulate target-binding interactions compared to simpler benzamide derivatives .

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2/c1-21(2)16(22)9-11-3-6-13(7-4-11)20-17(23)12-5-8-14(18)15(19)10-12/h3-8,10H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSKBAVUFVCKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dimethylcarbamoyl group linked to a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions. This unique structure contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound effectively inhibited the proliferation of cancer cell lines, including SW480 and HCT116. The IC50 values were reported at approximately 2 μM and 0.12 μM, respectively .
  • Xenograft Studies : In vivo studies using xenografted mice showed reduced tumor growth and downregulation of proliferation markers such as Ki67 .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties:

  • Cytokine Modulation : Research indicates that it may reduce the expression of pro-inflammatory cytokines, thereby mitigating inflammation in various models.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamideOne fluorine atomModerate anticancer activity
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-fluorobenzamideTwo fluorine atomsEnhanced enzyme inhibition

The presence of two fluorine atoms in this compound appears to enhance its stability and interaction with biological targets compared to its analogs.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound significantly inhibited β-catenin-dependent transcription in colorectal cancer models. The binding affinity was consistent with a hotspot binding region identified in previous research .
  • In Vivo Efficacy : A separate investigation into its efficacy in vivo showed promising results in reducing tumor size in mouse models while also demonstrating favorable pharmacokinetic properties.

Comparison with Similar Compounds

Structural Motifs and Substitution Patterns

The 3,4-difluorobenzamide scaffold is a common feature among several pesticidal and therapeutic agents. Key structural variations include:

Compound Name Core Structure Key Substituents Application Reference
N-{4-[(Dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide 3,4-difluorobenzamide 4-(dimethylcarbamoylmethyl)phenyl Potential agrochemical/pharma
Flufenoxuron 2,6-difluorobenzamide 4-(2-chloro-4-(trifluoromethyl)phenoxy)-2-fluorophenyl Insecticide (chitin inhibitor)
Flucycloxuron 2,6-difluorobenzamide 4-((4-chlorophenyl)cyclopropylmethyleneamino)oxymethylphenyl Acaricide/insecticide
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide 2,6-difluorobenzamide Thiadiazolyl-carbamoyl with 2,4-dichlorophenyl Crystallographic study
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide 2,6-difluorobenzamide Thiazolyl with 3,4-dichlorophenyl Kinase activator candidate

Key Observations :

  • Fluorine Positioning : The 3,4-difluoro configuration in the target compound may alter electronic properties compared to 2,6-difluoro analogs, affecting binding to biological targets .
  • Substituent Diversity : The dimethylcarbamoyl group in the target compound introduces a polar, electron-donating group, contrasting with chlorophenyl or trifluoromethyl groups in pesticidal analogs, which are electron-withdrawing .

Pharmacokinetic and Toxicological Profiles

  • Lipophilicity: The trifluoromethyl and chlorophenyl groups in flufenoxuron enhance lipid solubility, favoring cuticular penetration in insects.
  • Metabolism : Thiazole and thiadiazole rings in analogs undergo oxidative metabolism, whereas the dimethylcarbamoyl group may undergo hydrolysis, influencing metabolic stability .

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